Apraclonidine Hydrochloride

Description

This compound is the hydrochloride salt form of apraclonidine, a clonidine derivative with selective alpha-2-adrenergic agonistic property. When administered directly to eyes, this compound enhances aqueous humor outflow and decreases aqueous production by vasoconstriction. It is used mostly in ophthalmic preparations for decreasing intraocular pressure.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1987.

See also: Apraclonidine (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

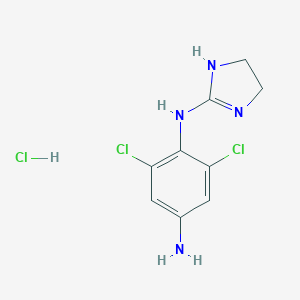

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQYGBJVDRBCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045749 | |

| Record name | Apraclonidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73218-79-8, 66711-21-5 | |

| Record name | Apraclonidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73218-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apraclonidine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073218798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apraclonidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Aminoclonidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 73218-79-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APRACLONIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2VW67N38H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apraclonidine Hydrochloride's Mechanism of Action in Trabecular Meshwork Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apraclonidine (B1662514) hydrochloride, a selective alpha-2 adrenergic agonist, is a topical medication primarily utilized to lower intraocular pressure (IOP). While its principal mechanism is understood to be the reduction of aqueous humor production, evidence suggests a direct interaction with the trabecular meshwork (TM), a critical tissue in the regulation of aqueous humor outflow. This technical guide delineates the molecular and cellular mechanisms through which apraclonidine hydrochloride exerts its effects on human trabecular meshwork (HTM) cells. The guide synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to provide a comprehensive resource for researchers in ophthalmology and drug development.

Introduction

Elevated intraocular pressure is a major risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. The trabecular meshwork, a specialized tissue located in the anterior chamber of the eye, is the primary site of aqueous humor outflow and plays a crucial role in maintaining IOP homeostasis.[1] Dysfunction of the TM, leading to increased outflow resistance, is a key pathogenic factor in primary open-angle glaucoma.[1]

This compound is an alpha-2 adrenergic agonist that effectively lowers IOP.[2] Its primary mode of action is the suppression of aqueous humor inflow.[3][4] However, the presence and functional activity of alpha-2 adrenergic receptors on HTM cells indicate a direct effect on the conventional outflow pathway.[5][6] This guide explores the downstream cellular events following the activation of these receptors by apraclonidine, focusing on signaling cascades, potential effects on cell contractility, and modulation of the extracellular matrix.

Signaling Pathways in Trabecular Meshwork Cells

Apraclonidine's interaction with trabecular meshwork cells is initiated by its binding to alpha-2A adrenergic receptors, which are functionally expressed on the surface of these cells.[5][6] This binding triggers a cascade of intracellular signaling events that modulate the physiology of the TM.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

Stimulation of the Mitogen-Activated Protein (MAP) Kinase Pathway

In addition to cAMP inhibition, alpha-2A adrenergic receptor activation in HTM cells leads to the stimulation of the mitogen-activated protein (MAP) kinase pathway.[6] Studies with the alpha-2 agonist dexmedetomidine (B676) demonstrated a twofold increase in MAP kinase activity.[6] This signaling pathway is known to be involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Cultured human trabecular meshwork cells express functional alpha 2A adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Apraclonidine Hydrochloride: A Technical Guide to Alpha-2 Adrenergic Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apraclonidine (B1662514) hydrochloride is a potent, relatively selective alpha-2 (α₂) adrenergic receptor agonist with weak alpha-1 (α₁) adrenergic receptor activity.[1][2] It is primarily utilized in ophthalmology for the short-term reduction of intraocular pressure (IOP). This technical guide provides an in-depth analysis of the binding affinity and selectivity of apraclonidine for α₂-adrenergic receptors. It includes a summary of available quantitative binding data, detailed experimental protocols for assessing receptor binding and functional activity, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Apraclonidine hydrochloride's therapeutic efficacy in managing elevated IOP stems from its interaction with adrenergic receptors in the eye.[3] By selectively targeting α₂-adrenergic receptors, apraclonidine modulates aqueous humor dynamics, leading to a decrease in IOP.[1] Understanding the specific binding characteristics and selectivity profile of apraclonidine is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of novel, more selective α₂-adrenergic agonists.

Quantitative Data on Receptor Binding Affinity and Selectivity

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The selectivity of a compound is determined by comparing its Ki values across different receptor subtypes.

Table 1: Apraclonidine Binding Affinity for Adrenergic Receptors

| Receptor Subtype | Ligand | Ki (nM) | Species | Tissue/Cell Line | Reference |

| Alpha-2B (α₂ₑ) | Apraclonidine | 4.5 | Human | Not Specified | [4] |

| Alpha-2A (α₂ₐ) | Apraclonidine | Data Not Available | - | - | - |

| Alpha-2C (α₂𝒸) | Apraclonidine | Data Not Available | - | - | - |

| Alpha-1 (α₁) | Apraclonidine | Data Not Available | - | - | - |

Table 2: Comparative Selectivity of Adrenergic Agonists

| Compound | α₂:α₁ Selectivity Ratio | Reference |

| Clonidine | 200:1 | [5] |

| Dexmedetomidine | 1620:1 | [5] |

| Apraclonidine | Relatively Selective for α₂ | [4][6] |

Note: A higher ratio indicates greater selectivity for the α₂ receptor over the α₁ receptor.

Signaling Pathways

Activation of α₂-adrenergic receptors by apraclonidine initiates a signaling cascade that ultimately leads to the physiological response of reduced IOP. This pathway is primarily mediated by the inhibitory G-protein (Gi).

Experimental Protocols

The following sections detail standardized methodologies for determining the binding affinity and functional activity of compounds like apraclonidine at adrenergic receptors.

Radioligand Binding Assay (Competition Assay)

This protocol describes a competition binding assay to determine the Ki of a test compound (e.g., apraclonidine) for a specific adrenergic receptor subtype.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Medical Pharmacology: Alpha-2 Adrenergic Receptor Agonists are discussed. [pharmacology2000.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Pharmacokinetics and Ocular Distribution of Topical Apraclonidine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Apraclonidine (B1662514) Hydrochloride is a potent, relatively selective alpha-2 adrenergic receptor agonist used topically to lower intraocular pressure (IOP).[1][2][3] Marketed under trade names like Iopidine®, it is clinically employed for short-term adjunctive therapy in glaucoma patients and to control or prevent postsurgical elevations in IOP following procedures like argon laser trabeculoplasty and Nd:YAG laser capsulotomy.[4][5] Chemically, it is 2-[(4-amino-2,6 dichlorophenyl) imino]imidazolidine monohydrochloride, a highly water-soluble compound.[2][3][5] Understanding its ocular pharmacokinetics—how it is absorbed, distributed, metabolized, and eliminated within the eye—is critical for optimizing its therapeutic efficacy and safety profile.

This guide provides a comprehensive overview of the known pharmacokinetic properties, ocular distribution pathways, and pharmacodynamic effects of topical apraclonidine. It also details the established experimental protocols used to conduct such studies in preclinical models, offering a technical resource for professionals in ophthalmic drug development.

Mechanism of Action

Apraclonidine's primary therapeutic effect is the reduction of intraocular pressure. This is achieved through a dual mechanism of action mediated by its agonist activity at alpha-2 adrenergic receptors located in the anterior segment of the eye.[1][6]

-

Reduction of Aqueous Humor Formation: The predominant mechanism is a decrease in the production of aqueous humor.[1][6] By stimulating alpha-2 receptors on the ciliary body epithelium, apraclonidine is thought to suppress adenylate cyclase activity, leading to reduced cyclic AMP (cAMP) levels and subsequently, a decrease in aqueous humor secretion.[6]

-

Increased Uveoscleral Outflow: Some evidence also suggests that apraclonidine enhances the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route to the conventional trabecular meshwork.[1][6]

The onset of action is typically within one hour of topical administration, with the maximum IOP-lowering effect occurring three to five hours post-instillation.[3][7]

References

- 1. Corneal and conjunctival/scleral penetration of p-aminoclonidine, AGN 190342, and clonidine in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ocular pharmacokinetics of a novel tetrahydroquinoline analog in rabbit: compartmental analysis and PK-PD evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics - Experimentica [experimentica.com]

- 6. erepo.uef.fi [erepo.uef.fi]

- 7. tandfonline.com [tandfonline.com]

In-Vitro Studies on Apraclonidine Hydrochloride's Effect on Aqueous Humor Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apraclonidine (B1662514) hydrochloride is a potent alpha-2 adrenergic agonist that effectively lowers intraocular pressure (IOP), primarily by reducing the rate of aqueous humor formation. While numerous in-vivo studies have quantified its clinical efficacy, a deeper understanding of its cellular and molecular mechanisms necessitates a review of in-vitro research. This technical guide synthesizes the available in-vitro data on the effects of apraclonidine on aqueous humor dynamics, providing detailed experimental protocols and elucidating the key signaling pathways involved. The information presented herein is intended to support further research and development in the field of glaucoma therapeutics.

Mechanism of Action at the Cellular Level

Apraclonidine's primary mechanism of action is the stimulation of alpha-2 adrenergic receptors located on the ciliary processes of the eye.[1] This agonistic activity initiates a signaling cascade that ultimately suppresses the production of aqueous humor. While the complete picture is still under investigation, in-vitro studies point to a significant role of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.

Activation of alpha-2 adrenoceptors in the nonpigmented ciliary epithelium leads to a decrease in intracellular cAMP levels.[2] This reduction in cAMP is believed to modulate the activity of ion transport channels and enzymes that are critical for the secretion of aqueous humor.[2] Morphological studies on rabbit ciliary epithelium following apraclonidine administration have shown a widening of the basal infoldings of the non-pigmented epithelial cells, a change that is consistent with a reduction in secretory activity.[3]

Quantitative Data on Apraclonidine's Effects

While direct in-vitro quantification of apraclonidine's effect on aqueous humor formation from isolated human tissues is not extensively reported in the literature, a wealth of in-vivo data from clinical and animal studies provides valuable insights into its potency. The following tables summarize key findings from these studies.

Table 1: Effect of Apraclonidine on Aqueous Humor Flow in Human Subjects

| Study Population | Apraclonidine Concentration | Reduction in Aqueous Humor Flow | Study Type |

| Normal Human Subjects | Not Specified | 35% | In-vivo[4] |

| Normal Human Subjects | Not Specified | 39% - 44% | In-vivo[5] |

| Ocular Hypertensive Volunteers | 0.5% | 0.3 µL/minute | In-vivo[6] |

Table 2: Effect of Apraclonidine on Intraocular Pressure (IOP) in Human Subjects

| Study Population | Apraclonidine Concentration | Reduction in IOP | Study Type |

| Normal Human Subjects | Not Specified | 34% | In-vivo[4] |

| Normal Human Subjects | Not Specified | 20% - 23% | In-vivo[5] |

| Ocular Hypertensive Volunteers | 0.5% | 3.1 - 5.2 mmHg | In-vivo[6] |

| Patients with Horner Syndrome | 1% | 5.2 - 5.8 mmHg | In-vivo[7] |

Table 3: Effect of Apraclonidine on Outflow Facility in Human Subjects

| Study Population | Apraclonidine Concentration | Change in Fluorophotometric Outflow Facility | Study Type |

| Ocular Hypertensive Volunteers | 0.5% | Increase of 0.09 - 0.10 µL/minute/mmHg | In-vivo[6] |

Note: The majority of available quantitative data is derived from in-vivo studies. These findings provide a strong basis for the expected outcomes in in-vitro models.

Experimental Protocols for In-Vitro Analysis

The following protocols are based on established in-vitro methodologies for studying aqueous humor dynamics and can be adapted to specifically investigate the effects of apraclonidine hydrochloride.

Isolated Ciliary Body Perfusion for Aqueous Humor Formation

This protocol allows for the direct measurement of aqueous humor secretion from an isolated ciliary body preparation.

Objective: To quantify the effect of apraclonidine on the rate of aqueous humor formation in-vitro.

Methodology:

-

Tissue Preparation: Freshly enucleated animal eyes (e.g., bovine or rabbit) are dissected to isolate the iris-ciliary body complex.

-

Perfusion Setup: The isolated tissue is mounted in a specialized perfusion chamber. The ciliary processes are perfused with a buffered physiological saline solution (e.g., Krebs' solution) via the posterior ciliary artery.

-

Drug Administration: this compound is introduced into the perfusate at various concentrations.

-

Sample Collection: The secreted aqueous humor is collected from the anterior chamber side of the preparation at timed intervals.

-

Flow Rate Measurement: The volume of the collected fluid is measured to determine the rate of aqueous humor formation (in µL/min).

-

Data Analysis: The flow rates in the presence of apraclonidine are compared to baseline (control) flow rates to determine the percentage of inhibition.

Trabecular Meshwork (TM) Cell Culture for Outflow Studies

This protocol utilizes cultured human trabecular meshwork (HTM) cells to investigate the direct effects of apraclonidine on the primary site of aqueous humor outflow resistance.

Objective: To assess the impact of apraclonidine on the contractility and morphology of HTM cells.

Methodology:

-

Cell Culture: Primary HTM cells are isolated from donor human eyes and cultured in appropriate media until confluent monolayers are formed.

-

Drug Incubation: The cultured HTM cells are incubated with varying concentrations of this compound for specific durations.

-

Morphological Analysis: Changes in cell shape, size, and cytoskeletal organization are observed using phase-contrast and fluorescence microscopy.

-

Contractility Assay: The effect on cell contractility can be assessed by culturing the cells on a flexible substrate and measuring the deformation of the substrate or by using a collagen gel contraction assay.

-

Data Analysis: Morphological and contractile changes are quantified and compared to untreated control cells.

Radioligand Binding Assays for Receptor Characterization

This protocol is used to determine the binding affinity of apraclonidine to alpha-2 adrenergic receptors in the ciliary body.

Objective: To characterize the interaction of apraclonidine with its target receptors in ciliary tissue.

Methodology:

-

Membrane Preparation: Ciliary body tissue is homogenized, and the cell membrane fraction is isolated by centrifugation.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled alpha-2 adrenergic ligand (e.g., [3H]-rauwolscine) in the presence of increasing concentrations of unlabeled apraclonidine.

-

Separation: The membrane-bound radioligand is separated from the unbound ligand by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the binding affinity (Ki) of apraclonidine for the alpha-2 adrenergic receptors.

Signaling Pathways and Visualizations

The primary signaling pathway initiated by apraclonidine in the ciliary epithelium involves the inhibition of adenylyl cyclase and the subsequent reduction of intracellular cAMP.

Caption: Apraclonidine's signaling pathway in the ciliary epithelium.

This diagram illustrates the binding of apraclonidine to the alpha-2 adrenergic receptor, leading to the inhibition of adenylyl cyclase via the Gi protein. This results in decreased production of cAMP from ATP, which in turn reduces the ion transport necessary for aqueous humor secretion.

Conclusion

The in-vitro study of this compound provides crucial insights into its mechanism of action at the cellular and molecular levels. While direct quantitative data from in-vitro models remains an area for further research, the existing evidence strongly supports its role as an alpha-2 adrenergic agonist that reduces aqueous humor formation by inhibiting the cAMP signaling pathway in the ciliary epithelium. The experimental protocols outlined in this guide provide a framework for future investigations aimed at further elucidating the precise effects of apraclonidine and developing novel therapies for glaucoma.

References

- 1. Effects of apraclonidine on intraocular pressure and blood-aqueous barrier permeability after phacoemulsification and intraocular lens implantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and in Vivo Experimental Studies on Trabecular Meshwork Degeneration Induced by Benzalkonium Chloride (An American Ophthalmological Society Thesis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KoreaMed [koreamed.org]

- 4. Aqueous flow is reduced by the alpha-adrenergic agonist, this compound (ALO 2145) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the efficacy of apraclonidine and brimonidine as aqueous suppressants in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of apraclonidine on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ocular effects of apraclonidine in Horner syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Apraclonidine: A Technical Guide to its Discovery, Synthesis, and Mechanism as a Clonidine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apraclonidine (B1662514), a structural analog of clonidine (B47849), is a selective alpha-2 adrenergic agonist developed to reduce intraocular pressure (IOP) in the treatment of glaucoma. Its design rationalization stemmed from the need to mitigate the significant systemic side effects of clonidine, such as hypotension and sedation, which are mediated by its action in the central nervous system. By increasing its polarity and reducing its ability to cross the blood-brain barrier, apraclonidine offers a targeted therapeutic action within the eye with an improved safety profile. This technical guide provides an in-depth overview of the discovery, chemical synthesis, pharmacological action, and clinical application of apraclonidine, presenting key data and experimental methodologies for the scientific community.

Discovery and Rationale for Development

The development of apraclonidine was a direct result of efforts to improve upon the therapeutic profile of clonidine for ophthalmic use. Clonidine, a potent alpha-2 adrenergic agonist, was known to effectively lower IOP. However, its clinical utility in ophthalmology was limited by its significant systemic side effects, including hypotension, bradycardia, and sedation, due to its ability to readily cross the blood-brain barrier and act on central alpha-2 adrenoceptors.

The key innovation in the development of apraclonidine was the addition of an amino group to the benzene (B151609) ring of the clonidine molecule, creating p-aminoclonidine. This structural modification increases the polarity of the molecule, thereby limiting its penetration across the blood-brain barrier. The result is a drug that retains high affinity and efficacy at alpha-2 adrenergic receptors in the eye, leading to a reduction in aqueous humor production and an increase in uveoscleral outflow, while minimizing centrally-mediated adverse effects.[1]

Chemical Synthesis of Apraclonidine Hydrochloride

The synthesis of this compound is a multi-step process that has been described in various patents and scientific literature. A common synthetic route starts from 2,6-dichloro-4-nitroaniline.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Acetanilide (B955) from Aniline (B41778)

-

In a 250 ml conical flask, dissolve 2 g of aniline in a solution of 2 ml concentrated HCl and 60 ml of water.

-

If the solution is colored, add activated charcoal to decolorize it, and then filter.

-

The subsequent steps to produce acetanilide would follow standard laboratory procedures.[2]

Step 2: Synthesis of p-Acetamidobenzenesulfonyl Chloride

-

Place 2 g of dry acetanilide in a 100 ml conical flask.

-

Carefully add 5 ml of chlorosulfonic acid.

-

Heat the mixture in a water bath for 10 minutes to complete the reaction.

-

Pour the hot solution into 25 ml of cold water in a beaker.

-

Rinse the reaction flask with cold water and stir the product until a uniform suspension of white p-acetamidobenzenesulfonyl chloride is obtained.

-

Wash the product with water and dry.[2]

Step 3: Synthesis of p-Acetamidobenzenesulfonamide

-

Transfer the moist p-acetamidobenzenesulfonyl chloride to a 250 ml conical flask.

-

Add 9 ml of concentrated ammonia (B1221849) and 9 ml of water.

-

Heat the mixture to just below boiling on a hot plate with occasional stirring for 5 minutes.

-

Cool the mixture in an ice bath to precipitate p-acetamidobenzenesulfonamide as small white needle-like crystals.

-

Collect the product by suction filtration and allow it to drain thoroughly.[2]

The synthesis then proceeds through the formation of a thiourea (B124793) derivative, cyclization to form the imidazoline (B1206853) ring, and finally, reduction of the nitro group to an amino group to yield apraclonidine. The final product is then converted to its hydrochloride salt.

Mechanism of Action and Signaling Pathway

Apraclonidine is a relatively selective alpha-2 adrenergic receptor agonist, with a lesser affinity for alpha-1 receptors.[3] Its primary mechanism of action in lowering IOP is twofold:

-

Reduction of Aqueous Humor Production: Apraclonidine binds to and activates presynaptic alpha-2 receptors on sympathetic nerve terminals in the ciliary body. This activation inhibits the release of norepinephrine, leading to a decrease in the production of aqueous humor.

-

Increase in Uveoscleral Outflow: It is also believed that apraclonidine increases the outflow of aqueous humor through the uveoscleral pathway.

The intracellular signaling cascade initiated by the activation of alpha-2 adrenergic receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Quantitative Pharmacological Data

Table 1: Comparison of Receptor Binding Affinities (Ki values)

| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| Clonidine | Alpha-2 | 2.7 nM | Rat Brain | [4] |

| Alpha-2 vs Alpha-1 | 200:1 ratio | - | [5] | |

| Apraclonidine | Alpha-2 | - | - | - |

| Alpha-1 | - | - | - |

Table 2: Clinical Efficacy of Apraclonidine Ophthalmic Solutions in Lowering Intraocular Pressure (IOP)

| Study | Drug Concentration | Baseline IOP (mmHg) | IOP Reduction | Time Point | Patient Population | Reference |

| Dose-Response Study | 0.125% | 24.9 | - | 2 and 8 hours | Elevated IOP | [6] |

| 0.25% | 24.9 | 27% (mean decrease of 8.7 mmHg) | 2 and 8 hours | Elevated IOP | [6] | |

| 0.5% | 24.9 | 27% (mean decrease of 8.7 mmHg) | 2 and 8 hours | Elevated IOP | [6] | |

| 90-Day Study | 0.25% | - | Significant reduction | 90 days | Open-angle glaucoma or ocular hypertension | [7] |

| 0.5% | - | Greater reduction than 0.25% | 90 days | Open-angle glaucoma or ocular hypertension | [7] | |

| Long-term Experience | 0.5% | - | 19-26% (overall) | Up to 24 months | Chronic glaucoma | [8] |

| 22.5-29% (in responders) | ||||||

| Comparison to Clonidine | 1.0% | - | 31.4% (normotensive) | - | Normal and ocular hypertensive volunteers | [9] |

| 33.9% (hypertensive) | ||||||

| Clonidine 0.125% | - | 22.1% (normotensive) | - | [9] | ||

| 22.7% (hypertensive) | ||||||

| Post-Laser Surgery | 1.0% | - | Prevents severe IOP spikes in 98% of patients | 3 hours post-op | Argon laser trabeculoplasty, iridotomy, or Nd:YAG capsulotomy | [10][11] |

Table 3: Pharmacokinetic Parameters of 0.5% Apraclonidine Ophthalmic Solution in Humans

| Parameter | Value | Study Details | Reference |

| Mean Peak Concentration (Cmax) | 0.9 ng/mL | One drop TID in both eyes for 10 days in normal volunteers | [3][12] |

| Mean Trough Concentration (Cmin) | 0.5 ng/mL | One drop TID in both eyes for 10 days in normal volunteers | [3][12] |

| Elimination Half-life (t½) | 8 hours | - | [13] |

| Onset of Action | Within 1 hour | - | [12] |

| Peak Effect | 3-5 hours | - | [13] |

Experimental Protocols for Preclinical and Clinical Evaluation

Protocol 1: Evaluation of Intraocular Pressure Reduction in Rabbits

Objective: To determine the efficacy of apraclonidine in reducing IOP in an animal model.

Methodology:

-

Healthy albino rabbits are used for the study.

-

Baseline IOP is measured using a tonometer.

-

A single drop of 0.5% apraclonidine ophthalmic solution is instilled into one eye of each rabbit. The contralateral eye may receive a placebo (vehicle) to serve as a control.

-

IOP is measured at various time points post-instillation (e.g., 1, 2, 4, 6, and 24 hours).

-

Changes in IOP from baseline are calculated and compared between the apraclonidine-treated and control eyes.

-

In some studies, ocular hypertension can be induced in rabbits by rapid infusion of a 5% glucose solution into the marginal ear vein to better model glaucomatous conditions.[14]

Protocol 2: Double-Masked, Cross-Over, Dose-Response Clinical Study in Humans

Objective: To evaluate the dose-dependent efficacy and safety of different concentrations of apraclonidine ophthalmic solution in patients with elevated IOP.

Methodology:

-

A cohort of patients with elevated IOP is recruited for the study.

-

The study is designed as a double-masked, cross-over trial, where each patient receives all treatment concentrations and a placebo at different times.

-

Patients are administered one of the following treatments bilaterally every 12 hours for a one-week period: 0.125% apraclonidine, 0.25% apraclonidine, 0.5% apraclonidine, or vehicle alone.

-

A two-week washout period is implemented between each one-week treatment session.

-

IOP, pupillary diameter, interpalpal fissure width, blood pressure, and pulse are measured at baseline and at specified time points after the initial dose (e.g., 2, 5, and 8 hours) and on subsequent days (e.g., day 2 and day 8).

-

The efficacy of each concentration is determined by the magnitude of IOP reduction compared to baseline and placebo.[6]

Visualizations

Diagram 1: Logical Relationship between Clonidine and Apraclonidine

Caption: Development of Apraclonidine from Clonidine.

Diagram 2: Apraclonidine Synthesis Workflow

References

- 1. Medical Pharmacology: Alpha-2 Adrenergic Receptor Agonists are discussed. [pharmacology2000.com]

- 2. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apraclonidine. A one-week dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A 90-day study of the efficacy and side effects of 0.25% and 0.5% apraclonidine vs 0.5% timolol. Apraclonidine Primary Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical experience with apraclonidine 0.5% - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apraclonidine and clonidine: a comparison of efficacy and side effects in normal and ocular hypertensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. mims.com [mims.com]

- 14. researchgate.net [researchgate.net]

Apraclonidine Hydrochloride's Impact on Episcleral Venous Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effect of apraclonidine (B1662514) hydrochloride on episcleral venous pressure (EVP), a critical factor in intraocular pressure (IOP) regulation. Apraclonidine, a selective alpha-2 adrenergic agonist, is primarily known for its role in lowering IOP in glaucoma management. One of its mechanisms of action involves the reduction of EVP, thereby contributing to its overall ocular hypotensive effect. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this phenomenon.

Core Findings: Quantitative Data Summary

The primary quantitative data on the effect of apraclonidine on episcleral venous pressure comes from a key clinical study. The findings are summarized in the table below for clear comparison.

| Parameter | Apraclonidine-Treated Eye (0.5%) | Contralateral Control Eye (Vehicle) |

| Mean Decrease in Episcleral Venous Pressure (mmHg) | 1.0[1] | 1.3[1] |

| Statistical Significance (vs. Baseline) | P < 0.001[1] | P < 0.001[1] |

Note: The reduction in EVP in the contralateral eye suggests a systemic crossover effect of apraclonidine.[1] In a separate study, apraclonidine was also shown to reduce intraocular pressure in eyes with pre-existing elevated episcleral venous pressure.[2]

Experimental Protocols

The following section details the methodologies employed in the pivotal clinical trial investigating the effects of apraclonidine on aqueous humor dynamics, including episcleral venous pressure.[1]

Study Design: Randomized, Double-Masked, Placebo-Controlled Trial[1]

A randomized, double-masked, placebo-controlled study was conducted to evaluate the mechanism of action of apraclonidine in lowering intraocular pressure.

-

Participants: The study enrolled 21 volunteers with ocular hypertension.[1]

-

Treatment Protocol:

-

Measurements: A series of measurements were taken at baseline and after one week of treatment. These included:

-

Aqueous flow rate (measured by fluorophotometry)

-

Uveoscleral outflow

-

Fluorophotometric outflow facility

-

Intraocular pressure (IOP)

-

Tonographic outflow facility

-

Episcleral venous pressure (EVP)[1]

-

Methodology for Episcleral Venous Pressure (EVP) Measurement

The direct measurement of episcleral venous pressure is typically achieved through a technique known as venomanometry.[3][4][5] This method involves the following steps:

-

Identification of an Episcleral Vein: A suitable, non-mobile episcleral vein is identified for measurement.[5]

-

Application of a Pressure Chamber: A small, transparent pressure chamber is placed over the selected vein.[3][4] This chamber is connected to a system that allows for the precise control and measurement of the pressure within it.

-

Gradual Increase in Pressure: The pressure inside the chamber is gradually increased.[3]

-

Observation of Venous Collapse: As the pressure in the chamber rises, it exerts a force on the episcleral vein. The point at which the vein just begins to collapse is observed.[3][6]

-

Determination of EVP: The pressure within the chamber at the moment of initial venous collapse is recorded as the episcleral venous pressure.[3] Modern systems may utilize computerized image analysis to objectively determine the point of collapse.[3][6]

Signaling Pathways

The mechanism by which apraclonidine reduces episcleral venous pressure is linked to its primary action as an alpha-2 adrenergic agonist. The proposed pathway involves the following steps:

-

Receptor Binding: Apraclonidine binds to and activates alpha-2 adrenergic receptors located on the vascular smooth muscle of episcleral veins.[7] While the primary effect on IOP is through actions on the ciliary body, alpha-2 receptors are also present on some vascular smooth muscle.[7]

-

G-Protein Activation: This binding activates an inhibitory G-protein (Gi).[7][8]

-

Inhibition of Adenylyl Cyclase: The activated Gi-protein inhibits the enzyme adenylyl cyclase.[7][8]

-

Reduction of Cyclic AMP (cAMP): The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7][8][9]

-

Vasoconstriction: The reduction in cAMP in vascular smooth muscle cells leads to their contraction, resulting in vasoconstriction of the episcleral veins.

-

Decreased Episcleral Venous Pressure: This vasoconstriction is thought to reduce the pressure within the episcleral venous system.

This mechanism is part of a broader effect of apraclonidine on aqueous humor dynamics, which also includes a significant reduction in aqueous humor production by the ciliary body through a similar alpha-2 adrenergic signaling cascade.[8][10][11]

References

- 1. Effects of apraclonidine on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.bmctoday.net [assets.bmctoday.net]

- 3. A novel method for computerized measurement of episcleral venous pressure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of episcleral venous pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Episcleral Venous Pressure and Flow | Glaucoma Physician [glaucomaphysician.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]

- 9. researchgate.net [researchgate.net]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

The Impact of Apraclonidine Hydrochloride on Cellular Pathways in the Ciliary Body Epithelium: An In-depth Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the cellular and molecular mechanisms affected by Apraclonidine (B1662514) Hydrochloride within the ciliary body epithelium. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research to elucidate the signaling cascades and physiological responses modulated by this potent alpha-2 adrenergic agonist in the context of intraocular pressure regulation.

Executive Summary

Apraclonidine Hydrochloride is a critical therapeutic agent for the management of glaucoma, primarily functioning to lower intraocular pressure (IOP). Its principal site of action is the ciliary body epithelium, where it modulates the production of aqueous humor. This document details the intricate cellular pathways influenced by Apraclonidine, focusing on its interaction with alpha-2 adrenergic receptors and the subsequent downstream signaling events. Key affected pathways include the adenylyl cyclase/cAMP pathway, ion transport mechanisms, and potentially the extracellular signal-regulated kinase (ERK) pathway. Through a detailed examination of experimental data and methodologies, this paper aims to provide a foundational resource for the ongoing research and development of novel glaucoma therapies.

Mechanism of Action of this compound

Apraclonidine is a relatively selective alpha-2 adrenergic receptor agonist.[1] In the ciliary body, these receptors are coupled to inhibitory G-proteins (Gi). The primary mechanism of action involves the activation of these receptors, leading to a cascade of intracellular events that collectively reduce aqueous humor formation.[2][3]

Alpha-2 Adrenergic Receptor Signaling

The binding of Apraclonidine to alpha-2 adrenergic receptors on the non-pigmented ciliary epithelial cells initiates a conformational change in the receptor, activating the associated Gi protein. This activation leads to the dissociation of the Gαi subunit from the Gβγ subunit complex. Both components are active in downstream signaling.

Signaling Pathway Diagram: Apraclonidine's Primary Mechanism of Action

Caption: Primary signaling cascade of Apraclonidine in ciliary epithelial cells.

Adenylyl Cyclase Inhibition and cAMP Reduction

The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This inhibition leads to a significant reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3] Lower levels of cAMP result in decreased activity of protein kinase A (PKA), a key enzyme that phosphorylates various downstream targets, including ion channels involved in aqueous humor secretion.

Modulation of Ion Transport

The precise downstream effects of reduced PKA activity on ion transport are still under investigation. However, it is hypothesized that the phosphorylation state of key ion channels and transporters, such as chloride and potassium channels, is altered, leading to a decrease in the net solute and water flux across the ciliary epithelium, thereby reducing aqueous humor production.

G Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channels

The Gβγ subunit, liberated from the activated Gi protein, can directly interact with and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.[4][5] Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular activity, which may contribute to the overall decrease in aqueous humor secretion.

Potential Involvement of the ERK Pathway

Recent studies have suggested a possible link between alpha-2 adrenergic receptor activation and the extracellular signal-regulated kinase (ERK) pathway in ocular tissues.[6] While the direct role of Apraclonidine in modulating the ERK pathway within the ciliary body epithelium is not yet fully elucidated, it represents a promising area for future research into the long-term effects and potential neuroprotective properties of this drug class.

Quantitative Data on the Effects of Apraclonidine

The following tables summarize the quantitative effects of Apraclonidine on various parameters of aqueous humor dynamics as reported in key clinical and preclinical studies.

Table 1: Effect of Apraclonidine on Intraocular Pressure (IOP)

| Study Population | Apraclonidine Concentration | Baseline IOP (mmHg) | IOP Reduction (%) | IOP Reduction (mmHg) | Reference |

| Ocular Hypertensive Volunteers | 0.5% | - | - | 3.1 - 5.2 | [7] |

| Patients with Elevated IOP | 0.25% | 24.9 | 27% | 8.7 | [8] |

| Patients with Elevated IOP | 0.5% | 24.9 | 27% | 8.7 | [8] |

| Horner Syndrome Patients (Affected Eye) | 1% | 16.3 | - | 5.8 | [9] |

| Horner Syndrome Patients (Normal Eye) | 1% | 16.7 | - | 5.2 | [9] |

Table 2: Effect of Apraclonidine on Aqueous Humor Flow

| Study Population | Apraclonidine Concentration | Aqueous Flow Reduction (%) | Reference |

| Ocular Hypertensive Volunteers | 0.5% | - (0.3 µL/min decrease) | [7] |

| Normal Cynomolgus Monkeys | - (dose-dependent) | 30 - 35% (max) | [10] |

| Normal Volunteers | 0.5% | 45 ± 5% (max) | [11] |

Table 3: Effect of Apraclonidine on Other Aqueous Humor Dynamics Parameters

| Parameter | Apraclonidine Concentration | Change | Reference |

| Fluorophotometric Outflow Facility | 0.5% | Increased by 0.09 - 0.10 µL/min/mmHg | [7] |

| Uveoscleral Outflow | 0.5% | Decreased by 0.47 µL/min | [7] |

| Episcleral Venous Pressure | 0.5% | Decreased by 1.0 mmHg | [7] |

| Blood-Aqueous Barrier Permeability (kin) | 0.5% | Decreased by 21 ± 6% (max) | [11] |

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the effects of Apraclonidine on the ciliary body epithelium.

Isolation and Culture of Ciliary Epithelial Cells

Objective: To obtain a pure population of ciliary epithelial cells for in vitro studies of cellular signaling pathways.

Protocol:

-

Enucleation and Dissection: Eyes are enucleated from the chosen animal model (e.g., rabbit, mouse). The anterior segment is isolated, and the iris and ciliary body are carefully dissected under a stereomicroscope.

-

Enzymatic Digestion: The ciliary body is incubated in a solution containing enzymes such as trypsin and collagenase to dissociate the epithelial layers from the underlying stroma.

-

Separation of Pigmented and Non-Pigmented Epithelium: The non-pigmented epithelial (NPE) cell layer can be separated from the pigmented epithelial (PE) layer through microdissection, often facilitated by incubation in a low-calcium medium containing EGTA to weaken cell-cell junctions.[12][13]

-

Cell Culture: Isolated NPE cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, growth factors, and antibiotics. Cells are grown to confluence for subsequent experiments.[14]

Measurement of Aqueous Humor Flow by Fluorophotometry

Objective: To quantify the rate of aqueous humor formation and its modulation by Apraclonidine in vivo.

Protocol:

-

Fluorescein (B123965) Instillation: A solution of sodium fluorescein is topically applied to the cornea of the subject (human or animal). The dye is allowed to penetrate the cornea and enter the anterior chamber.

-

Fluorophotometer Measurement: At predetermined time intervals, a scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber.[15][16]

-

Calculation of Flow Rate: The rate of decrease in fluorescein concentration over time is used to calculate the rate of aqueous humor turnover, and thus the aqueous humor flow rate.[17]

-

Drug Administration: The protocol is repeated before and after the administration of Apraclonidine eye drops to determine the effect of the drug on aqueous humor flow.

Experimental Workflow for Fluorophotometry

Caption: Workflow for measuring aqueous humor flow using fluorophotometry.

Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of Apraclonidine on the expression and phosphorylation state of key signaling proteins in ciliary epithelial cells.

Protocol:

-

Cell Treatment and Lysis: Cultured ciliary epithelial cells are treated with Apraclonidine or a vehicle control for a specified duration. The cells are then lysed to release their protein content.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated ERK, total ERK, adenylyl cyclase) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression or phosphorylation levels.

Conclusion and Future Directions

This compound exerts its IOP-lowering effects primarily through the activation of alpha-2 adrenergic receptors in the ciliary body epithelium. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and subsequent modulation of ion transport, ultimately decreasing aqueous humor production. Evidence also points to the involvement of GIRK channels and a potential, though less defined, role for the ERK signaling pathway.

Future research should focus on elucidating the specific downstream targets of PKA in the ciliary epithelium and the precise mechanisms by which ion transport is regulated. Further investigation into the role of the ERK pathway could uncover novel therapeutic targets and provide insights into the potential long-term effects of Apraclonidine. A deeper understanding of these intricate cellular pathways will be instrumental in the development of more targeted and effective therapies for glaucoma.

References

- 1. researchgate.net [researchgate.net]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Role of cyclic AMP in the eye with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 5. G protein-coupled inwardly rectifying potassium channels in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha2-adrenergic agonists selectively activate extracellular signal-regulated kinases in Müller cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of apraclonidine on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apraclonidine. A one-week dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ocular effects of apraclonidine in Horner syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apraclonidine and brimonidine effects on anterior ocular and cardiovascular physiology in normal and sympathectomized monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of apraclonidine on blood-aqueous barrier permeability to plasma protein in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Isolation of non-pigmented epithelial cells from rabbit ciliary body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and culture of adult ciliary epithelial cells, previously identified as retinal stem cells, and retinal progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of aqueous humor flow with scanning ocular fluorophotometers. | Semantic Scholar [semanticscholar.org]

- 16. A New Method to Measure Aqueous Humor Flow [brightfocus.org]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

The Impact of Apraclonidine Hydrochloride on Cyclic AMP Levels in Ocular Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apraclonidine (B1662514) hydrochloride, a relatively selective alpha-2 adrenergic agonist, is a potent ocular hypotensive agent. Its primary mechanism of action involves the modulation of aqueous humor dynamics, specifically by reducing its production. This effect is intrinsically linked to its ability to influence intracellular signaling pathways within the ciliary body, the primary site of aqueous humor secretion. A critical component of this pathway is the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This technical guide provides an in-depth analysis of the impact of apraclonidine hydrochloride on cAMP levels in ocular tissues, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling cascades.

Introduction

Intraocular pressure (IOP) is a critical factor in the pathophysiology of glaucoma, a leading cause of irreversible blindness worldwide. The production of aqueous humor by the ciliary epithelium is a key determinant of IOP. This compound is clinically used to lower IOP, particularly in the short-term management of glaucoma and to prevent IOP spikes following ocular laser procedures.[1] Its therapeutic effect is primarily attributed to the reduction of aqueous humor formation.[2][3] This reduction is mediated through its interaction with alpha-2 adrenergic receptors located on the ciliary body epithelium.[4]

The activation of these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP.[5] The subsequent decrease in intracellular cAMP levels is the pivotal event that translates the pharmacological action of apraclonidine into a physiological response: reduced aqueous humor secretion. Understanding the quantitative and methodological aspects of this interaction is crucial for the development of novel and more effective glaucoma therapies.

Signaling Pathway of this compound

Apraclonidine, as an alpha-2 adrenergic agonist, binds to and activates α2-adrenergic receptors on the surface of the non-pigmented ciliary epithelial cells.[6] These receptors are coupled to inhibitory G-proteins (Gi). Upon agonist binding, the Gi protein is activated, leading to the dissociation of its αi subunit. This activated αi subunit then directly inhibits the activity of adenylyl cyclase. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cAMP.

Figure 1. Signaling pathway of apraclonidine leading to decreased cAMP.

Quantitative Data Summary

While direct quantitative data on the percentage reduction of basal or stimulated cAMP levels by apraclonidine in human ocular tissues is not extensively published, studies on related alpha-2 adrenergic agonists and in animal models provide valuable insights. The following table summarizes representative data on the inhibitory effects of alpha-2 adrenergic agonists on stimulated cAMP production in rabbit ciliary processes.

| Agonist | Stimulant | Tissue Preparation | I50 for cAMP Inhibition (µM) | Reference |

| p-Aminoclonidine | Vasoactive Intestinal Peptide (VIP) | Intact, excised rabbit ciliary processes | 0.05 | [7] |

| Clonidine (B47849) | Vasoactive Intestinal Peptide (VIP) | Intact, excised rabbit ciliary processes | 0.05 | [7] |

| Epinephrine | Vasoactive Intestinal Peptide (VIP) | Intact, excised rabbit ciliary processes | 0.1 | [7] |

I50 represents the concentration of the agonist that produces 50% of the maximum inhibition of stimulated cAMP production.

Experimental Protocols

The following protocols are representative of the methodologies used to investigate the impact of apraclonidine on cAMP levels in ocular tissues, primarily based on studies using rabbit ciliary processes.

Preparation of Isolated Ciliary Processes

-

Animal Model: New Zealand White rabbits are commonly used.

-

Euthanasia and Enucleation: Rabbits are euthanized according to institutional guidelines, and the eyes are promptly enucleated.

-

Dissection: The anterior segment is isolated, and the iris and ciliary body are separated from the cornea and sclera under a dissecting microscope.

-

Isolation of Ciliary Processes: The ciliary processes are carefully dissected from the iris and ciliary body in a chilled buffer solution (e.g., Krebs-Ringer bicarbonate buffer).

-

Incubation: The isolated ciliary processes are pre-incubated in the buffer, often gassed with 95% O2 / 5% CO2, to allow for tissue equilibration.

Adenylyl Cyclase Activity Assay

This assay measures the enzymatic activity of adenylyl cyclase in response to pharmacological agents.

Figure 2. Experimental workflow for adenylyl cyclase activity assay.

-

Homogenization: Isolated ciliary processes are homogenized in a cold buffer containing protease inhibitors.

-

Incubation: The homogenate is incubated at a controlled temperature (e.g., 30°C) in a reaction mixture containing:

-

ATP (the substrate for adenylyl cyclase)

-

A phosphodiesterase inhibitor (e.g., isobutylmethylxanthine - IBMX) to prevent cAMP degradation.

-

A stimulant of adenylyl cyclase, such as forskolin or a beta-adrenergic agonist like isoproterenol.

-

Varying concentrations of this compound.

-

-

Reaction Termination: The reaction is stopped after a specific time by methods such as heating or the addition of acid.

-

cAMP Quantification: The amount of cAMP produced is measured using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Normalization: Results are typically expressed as picomoles of cAMP produced per milligram of protein per minute.

Intact Cell cAMP Accumulation Assay

This assay measures the accumulation of cAMP in whole, intact cells in response to drug treatment.

-

Cell Culture: Primary cultures of ciliary epithelial cells or established cell lines are grown to confluence.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX).

-

Stimulation and Inhibition: Cells are then incubated with a stimulant (e.g., forskolin) in the presence or absence of varying concentrations of this compound.

-

Cell Lysis: The incubation is terminated, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The cAMP content in the cell lysate is measured using RIA or ELISA.

-

Data Analysis: The results are often expressed as a percentage of the cAMP accumulation observed with the stimulant alone.

Conclusion

This compound exerts its primary therapeutic effect of lowering intraocular pressure by reducing aqueous humor production. This is achieved through its action as an alpha-2 adrenergic agonist in the ciliary body, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. While the qualitative mechanism is well-established, further research providing precise quantitative data on the dose-dependent effects of apraclonidine on cAMP levels in human ocular tissues would be beneficial for a more complete understanding of its pharmacological profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are essential for the continued development of targeted and effective glaucoma therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of cAMP production by alpha 2-adrenoceptor stimulation in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of apraclonidine on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of clonidine and dopamine on adenylate cyclase of rabbit ciliary processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Localization of alpha 2 receptors in ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A cAMP signalosome in primary cilia drives gene expression and kidney cyst formation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Formulation of Stable Apraclonidine Hydrochloride Ophthalmic Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of stable Apraclonidine Hydrochloride ophthalmic solutions for research purposes. The following sections detail the necessary pre-formulation studies, formulation development strategies, and analytical protocols to ensure a stable and effective product.

Pre-formulation Studies

Pre-formulation studies are critical to understanding the physicochemical properties of this compound and its interaction with various excipients. These studies form the basis for developing a stable and bioavailable ophthalmic solution.

Physicochemical Properties of this compound

This compound is a white to off-white powder that is highly soluble in water[1][2]. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-[(4-amino-2,6 dichlorophenyl)imino]imidazolidine monohydrochloride | [1][2] |

| Molecular Formula | C₉H₁₁Cl₃N₄ | [1][2] |

| Molecular Weight | 281.57 g/mol | [1][2] |

| Appearance | White to off-white powder | [1][2] |

| Solubility | Highly soluble in water | [1][2] |

| pH (1 in 100 solution) | 5.0 - 6.6 | [3] |

Experimental Protocol: pH-Solubility Profile

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range for ophthalmic formulations.

Materials:

-

This compound powder

-

Phosphate (B84403) buffer solutions (pH 5.0, 6.0, 7.0, 7.4, 8.0)

-

Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment

-

Orbital shaker/incubator

-

Calibrated pH meter

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Method:

-

Prepare a series of phosphate buffer solutions at the target pH values.

-

Add an excess amount of this compound powder to a known volume of each buffer solution in separate sealed containers.

-

Place the containers in an orbital shaker set at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid material.

-

Filter the samples through a 0.22 µm filter to remove undissolved particles.

-

Dilute the filtrate with the respective buffer solution to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Record the final pH of each saturated solution.

Formulation Development

The goal of formulation development is to create a sterile, isotonic, and stable ophthalmic solution with the desired viscosity and pH for patient comfort and therapeutic efficacy.

Excipient Selection

The selection of appropriate excipients is crucial for the stability and performance of the ophthalmic solution. Based on the commercially available Iopidine® formulation and common ophthalmic practice, the following excipients are recommended.

Table 2: Recommended Excipients for this compound Ophthalmic Solution

| Excipient Category | Example | Concentration Range | Purpose |

| Buffering Agent | Sodium Acetate | 0.1 - 0.5% | Maintain pH within the desired range for stability and comfort. |

| Tonicity Agent | Sodium Chloride | q.s. to 260-320 mOsm/kg | Adjust the osmolality of the solution to be isotonic with tears. |

| Preservative | Benzalkonium Chloride | 0.01% | Prevent microbial growth in multi-dose containers. |

| Viscosity Modifier | Hydroxypropyl Methylcellulose | 0.2 - 0.5% | Increase residence time on the ocular surface. |

| pH Adjusting Agents | Hydrochloric Acid / Sodium Hydroxide | q.s. to target pH | Adjust the final pH of the formulation. |

| Vehicle | Water for Injection | q.s. to 100% | Solvent for all components. |

Example Formulation

An example formulation for a 0.5% this compound ophthalmic solution is provided in Table 3.

Table 3: Example Formulation of 0.5% this compound Ophthalmic Solution

| Ingredient | Quantity per 100 mL |

| This compound | 0.5 g |

| Sodium Acetate | 0.3 g |

| Sodium Chloride | 0.7 g |

| Benzalkonium Chloride (50% solution) | 0.02 mL |

| Hydroxypropyl Methylcellulose | 0.3 g |

| Hydrochloric Acid / Sodium Hydroxide | q.s. to pH 6.0 - 7.0 |

| Water for Injection | q.s. to 100 mL |

Experimental Protocol: Formulation Preparation

Objective: To prepare a sterile and stable this compound ophthalmic solution.

Materials:

-

This compound

-

Selected excipients (as per Table 3)

-

Water for Injection

-

Sterile glassware and magnetic stirrer

-

Calibrated pH meter

-

Sterile filtration unit (0.22 µm filter)

-

Autoclave (if applicable for terminal sterilization of components)

-

Aseptic filling area (laminar flow hood)

Method:

-

In a sterile beaker, dissolve the buffering agent, tonicity agent, and preservative in approximately 80% of the final volume of Water for Injection with gentle stirring.

-

Slowly add and dissolve the viscosity modifier, allowing sufficient time for complete hydration.

-

Add and dissolve the this compound powder.

-

Check the pH of the solution and adjust to the target range (e.g., pH 6.0 - 7.0) using small additions of hydrochloric acid or sodium hydroxide solution.

-

Add Water for Injection to reach the final volume.

-

Sterilize the solution by filtering through a 0.22 µm sterile filter into a sterile receiving vessel within a laminar flow hood.

-

Aseptically fill the sterilized solution into sterile ophthalmic dropper bottles.

Stability Studies and Analytical Methods

Stability studies are essential to determine the shelf-life of the formulation under various environmental conditions. A validated stability-indicating analytical method is a prerequisite for these studies.

Proposed Stability-Indicating HPLC Method

While a specific validated stability-indicating HPLC method for this compound was not found in the public literature, a suitable method can be developed based on methods for the structurally related compound, clonidine (B47849) hydrochloride.

Table 4: Proposed HPLC Method Parameters for Stability Testing

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.8) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 248 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Diluent | Mobile Phase |

Note: This method must be fully validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.

Materials:

-

This compound solution (in proposed formulation vehicle)

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

Photostability chamber

-

Oven

Method:

-

Acid Hydrolysis: Mix the drug solution with 0.1 N HCl and heat at 60-80 °C for a specified time. Neutralize before analysis.

-

Base Hydrolysis: Mix the drug solution with 0.1 N NaOH and heat at 60-80 °C for a specified time. Neutralize before analysis.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Store the drug solution at elevated temperatures (e.g., 60-80 °C) for a specified time.

-

Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze all stressed samples by the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak and from each other.

Experimental Protocol: Long-Term Stability Study

Objective: To determine the shelf-life of the this compound ophthalmic solution under recommended storage conditions.

Method:

-

Prepare three batches of the final formulation.

-

Store the samples at ICH recommended long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) stability conditions.

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analyze the samples for the following parameters:

-

Appearance (clarity, color)

-

pH

-

Osmolality

-

Viscosity

-

Assay of this compound (by stability-indicating HPLC)

-

Quantification of degradation products (by stability-indicating HPLC)

-

Preservative effectiveness testing (at the beginning and end of the study)

-

Sterility testing (at the beginning and end of the study)

-

Visualizations

Experimental Workflow

Caption: Workflow for the formulation and stability testing of Apraclonidine HCl ophthalmic solutions.

Apraclonidine Mechanism of Action

Caption: Mechanism of action of Apraclonidine in lowering intraocular pressure.

References

Application Notes and Protocols for the Use of Apraclonidine Hydrochloride in Animal Models of Induced Glaucoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apraclonidine (B1662514) hydrochloride is a potent alpha-2 adrenergic agonist that effectively lowers intraocular pressure (IOP).[1] Its primary mechanism of action involves a dual effect: reducing the production of aqueous humor and increasing its outflow through the uveoscleral pathway.[1] This makes it a valuable pharmacological tool for studying glaucoma, a neurodegenerative disease characterized by elevated IOP and subsequent damage to the optic nerve. These application notes provide detailed protocols for the use of apraclonidine in common animal models of induced glaucoma, offering a framework for efficacy studies and preclinical research.

Mechanism of Action

Apraclonidine is a relatively selective alpha-2 adrenergic agonist.[1] Its IOP-lowering effect is primarily attributed to the following signaling pathway:

References

Application Notes and Protocols for Assessing Apraclonidine Hydrochloride Efficacy in Reducing Intraocular Pressure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apraclonidine (B1662514) Hydrochloride is a potent alpha-2 adrenergic agonist used clinically to lower intraocular pressure (IOP).[1][2] Its primary application is in the short-term adjunctive therapy for glaucoma and for controlling postoperative spikes in IOP following ocular surgeries.[3][4] The mechanism of action involves a dual effect: reducing the production of aqueous humor and increasing its outflow through the uveoscleral pathway.[1][5] Apraclonidine's relative selectivity for the alpha-2 adrenergic receptor minimizes systemic side effects often associated with non-selective adrenergic agonists.[2][4] This document provides detailed protocols for assessing the efficacy of Apraclonidine Hydrochloride in preclinical and clinical settings.

Mechanism of Action

Apraclonidine is a relatively selective alpha-2 adrenergic agonist.[4] In the eye, it binds to alpha-2A adrenergic receptors located on the ciliary epithelium, the tissue responsible for producing aqueous humor.[5][6][7] This binding activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylate cyclase.[5] The inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] Reduced cAMP levels are associated with a decrease in aqueous humor secretion, thus lowering intraocular pressure.[5][8] Additionally, apraclonidine is thought to increase uveoscleral outflow, providing a secondary mechanism for IOP reduction.[1][5]

Signaling Pathway

Caption: Apraclonidine's signaling pathway in the ciliary epithelium.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in reducing intraocular pressure from various clinical studies.

Table 1: Dose-Response of this compound on Intraocular Pressure (IOP)

| Apraclonidine Concentration | Mean IOP Reduction from Baseline (mmHg) | Percent IOP Reduction from Baseline | Study Population | Reference |

| 0.125% | - | - | Patients with elevated IOP | [5] |

| 0.25% | 8.7 | 27% | Patients with elevated IOP | [5] |

| 0.5% | 8.7 | 27% | Patients with elevated IOP | [5] |

| 1.0% | 7.6 | 31.3% | Subjects with increased IOP | [9] |

Table 2: Time Course of IOP Reduction with 0.5% this compound

| Time Post-instillation | Onset of Action | Peak Effect |

| Within 1 hour | Yes | - |

| ~3 hours | - | Yes |

Data compiled from multiple sources indicating the general time course.

Table 3: Comparative Efficacy of this compound

| Treatment Group | Mean IOP Reduction from Baseline | Study Details | Reference |

| 0.5% Apraclonidine | -2.8 mmHg | Compared to Brimonidine 0.2% for prevention of IOP elevation after anterior segment laser surgery. | [10] |

| 0.2% Brimonidine | -3.6 mmHg | Compared to Apraclonidine 0.5% for prevention of IOP elevation after anterior segment laser surgery. | [10] |